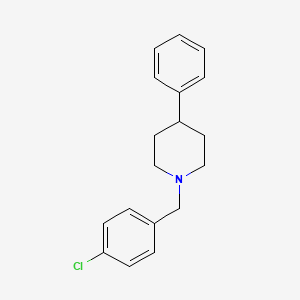

1-(4-Chlorobenzyl)-4-phenylpiperidine

Overview

Description

The compound "1-(4-Chlorobenzyl)-4-phenylpiperidine" is a chemical structure that is of interest in the field of pharmaceutical research due to its potential applications in drug development. While the provided papers do not directly discuss this compound, they do provide insights into related structures and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can be informative for a comprehensive analysis of "1-(4-Chlorobenzyl)-4-phenylpiperidine".

Synthesis Analysis

The synthesis of related compounds, such as 1-benzyl-4-(chloromethyl)piperidine, has been described and is used as a building block in the synthesis of potential pharmaceuticals . The reaction of this compound with purines in a basic medium leads to the formation of various N-benzylpiperidine and N-benzylpyrrolidine derivatives, which are of pharmacological interest .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structure of 1-Phenyl-c-4-t-butyl-r-cyclohexylpiperidine hydrochloride shows an axial t-butyl group and provides insights into conformational deformations . Additionally, the crystal structures of solvates of 2,3,7,8-tetraphenyl-1,9,10-anthyridine demonstrate the nature of C–H···π interactions, which are relevant to understanding the molecular interactions of "1-(4-Chlorobenzyl)-4-phenylpiperidine" .

Chemical Reactions Analysis

The chemical reactions involving related piperidine compounds can be complex. For instance, the synthesis of 1-phenyl-1-chalcogeno-4-methyl-4-chloro-1lambda5,4-phosphastanninanes involves chlorodemetalation reactions, and the resulting compounds exhibit interesting coordination chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized. The adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component has been studied, revealing dihedral angles between the benzene ring and the piperidine rings and the formation of intermolecular hydrogen bonds in the crystal .

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis Methods and Structural Characterization : Research shows that derivatives of 4-Chlorobenzyl-4-phenylpiperidine have been synthesized using various methods. Structural properties of these compounds have been characterized using spectroscopic methods (1H NMR, 13C NMR, MS, FT-IR) and X-ray crystallography. This includes studies on compounds like 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, which were synthesized and structurally characterized (Zhou et al., 2021), (Wu et al., 2022).

Antitumor Activity

- Potential in Antitumor Activity : There's evidence that certain derivatives exhibit antitumor activities. For instance, a compound demonstrated better antitumor activity than reference compounds in human hepatoma cells SMMC7721 and human melanoma cells A375. This shows the potential of these compounds in cancer research and treatment (Zhou et al., 2021).

Molecular Docking and Inhibition Studies

- Molecular Docking and Enzyme Inhibition : Molecular docking studies suggest favorable interactions between certain derivatives and the SHP2 protein, which is important in cellular signal transduction. Inhibition studies have shown that some compounds have significant inhibitory activities on SHP2 protein, indicating potential for therapeutic applications (Wu et al., 2022), (Wu et al., 2021).

Photophysical and Redox Properties

- Photophysical and Redox Behavior : Studies on related compounds, such as cyclometalated complexes of iridium(III) with functionalized bipyridines, have delved into their photophysical properties and redox behavior. This is essential for understanding the electronic properties of these compounds and their potential applications in materials science (Neve et al., 1999).

Mechanism of Action

Mode of Action

It’s known that compounds with similar structures can interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitution, and oxidation . These interactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Compounds with similar structures have been shown to influence various pathways, including those involving resonance stabilization at the benzylic position . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-phenylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN/c19-18-8-6-15(7-9-18)14-20-12-10-17(11-13-20)16-4-2-1-3-5-16/h1-9,17H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOGBBPTQYJAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396317 | |

| Record name | 1-(4-chlorobenzyl)-4-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665904 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(4-Chlorobenzyl)-4-phenylpiperidine | |

CAS RN |

143866-73-3 | |

| Record name | 1-(4-chlorobenzyl)-4-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Difluorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B3032249.png)

![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B3032250.png)

![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B3032252.png)

![Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032255.png)

![2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032267.png)

![2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3032269.png)